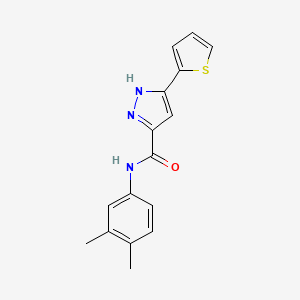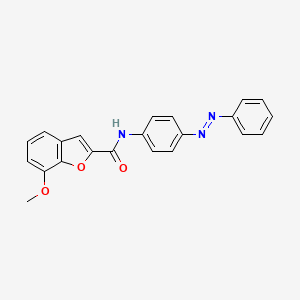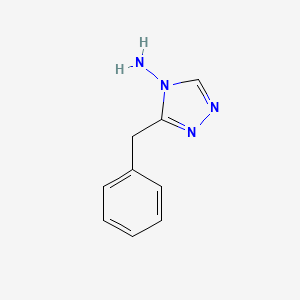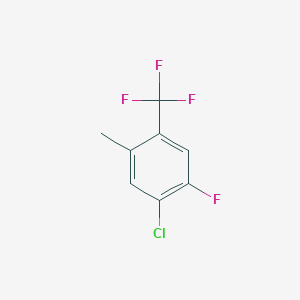
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of aluminum chloride (AlCl3) as a catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form simpler hydrocarbons.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling to form more complex organic molecules.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-Chlorobenzotrifluoride: This compound has a similar structure but lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications.
The presence of multiple electron-withdrawing groups in this compound makes it unique and highly reactive in various chemical transformations.
Properties
CAS No. |
141872-93-7 |
|---|---|
Molecular Formula |
C8H5ClF4 |
Molecular Weight |
212.57 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 |
InChI Key |
PAXRXILBXUGFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
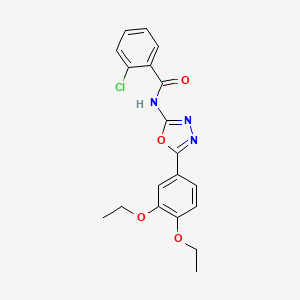
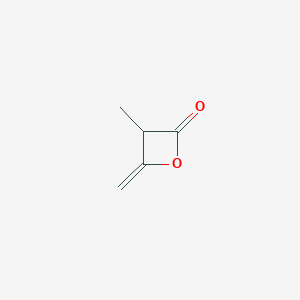
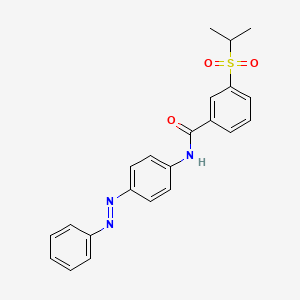
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
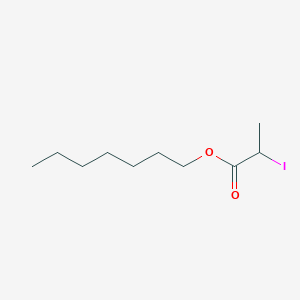
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


